Comparative Binding and Dimerization Disruption vs. Anti-CD147 Antibodies
AC-73 demonstrates specific and measurable disruption of CD147 dimerization via direct binding to the IgC2 domain, a mechanism not shared by anti-CD147 antibodies which typically target different epitopes and do not necessarily disrupt dimerization. In surface plasmon resonance (SPR) assays, AC-73 exhibited a direct binding interaction with CD147, quantified at 63 Response Units . This interaction specifically prevented CD147 homodimer formation, as confirmed by co-immunoprecipitation and cross-linking experiments [1]. In contrast, a panel of nine distinct anti-CD147 antibody models showed variable binding modes and affinities to CD147 Ig-like domains, none of which were confirmed to specifically disrupt dimerization in the same manner, instead acting through mechanisms like receptor blockade or internalization [2].
| Evidence Dimension | Direct binding to CD147 (SPR assay) |
|---|---|
| Target Compound Data | 63 Response Units (SPR) |
| Comparator Or Baseline | Anti-CD147 antibodies (variable binding, no specific dimerization disruption data reported) |
| Quantified Difference | Qualitative difference in mechanism of action (dimerization disruption vs. general blockade) |
| Conditions | Surface Plasmon Resonance (SPR) assay for AC-73; molecular docking and dynamic simulation for antibodies |
Why This Matters
This demonstrates a unique and measurable binding mode for AC-73, providing a mechanism-based differentiator from antibody-based CD147 targeting strategies.
- [1] Fu ZG, et al. A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells. Oncotarget. 2016 Feb 23;7(8):9429-47. View Source
- [2] Alizadeh AA, et al. Comparative assessment of different anti-CD147/Basigin 2 antibodies as a potential therapeutic anticancer target by molecular modeling and dynamic simulation. (Results summary). View Source
